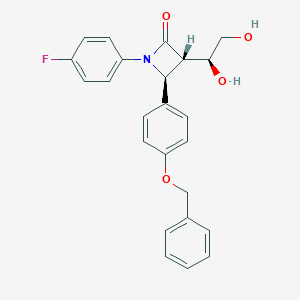

(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one

説明

(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound is notable for its intricate structure, which includes a fluorophenyl group, a phenylmethoxy group, and a dihydroxyethyl group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

準備方法

The synthesis of (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one involves several steps. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

Introduction of Substituents: The fluorophenyl and phenylmethoxy groups can be introduced through nucleophilic substitution reactions.

Hydroxylation: The dihydroxyethyl group can be introduced through hydroxylation reactions using appropriate reagents such as osmium tetroxide or potassium permanganate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and optimized reaction conditions to increase yield and purity.

化学反応の分析

(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyethyl group, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be used to modify the fluorophenyl or phenylmethoxy groups.

Substitution: Nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Hydrolysis: The lactam ring can be hydrolyzed under acidic or basic conditions to form the corresponding amino acid derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

科学的研究の応用

Cholesterol Management

The most notable application of this compound is in the formulation of ezetimibe, a drug used to lower cholesterol levels. Ezetimibe has been widely prescribed for patients with hypercholesterolemia and is often used in combination with statins to enhance lipid-lowering effects .

Synthesis of Ezetimibe

The compound serves as an intermediate in the synthesis of ezetimibe. The preparation involves reducing the azetidinone derivative to yield the active pharmaceutical ingredient (API) with the desired chirality. This process can produce two isomers, but the (3R,4S) configuration is preferred for optimal efficacy .

Research on Lipid Metabolism

Research studies have utilized this compound to explore its effects on lipid metabolism and its potential role in treating metabolic disorders associated with dyslipidemia. Its ability to inhibit cholesterol absorption makes it a subject of interest in studies aimed at understanding lipid profiles in various populations .

Study 1: Efficacy in Hyperlipidemia

A clinical trial evaluated the efficacy of ezetimibe derived from this azetidinone in patients with high LDL cholesterol levels. Results indicated significant reductions in LDL levels when combined with statins compared to statin therapy alone, highlighting its utility in clinical practice .

Study 2: Mechanistic Insights

Research published in various pharmacology journals has detailed the molecular interactions between this compound and intestinal transporters responsible for cholesterol uptake. These studies provide insights into how modifications to the azetidinone structure can enhance its inhibitory effects on cholesterol absorption .

作用機序

The mechanism of action of (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. For example, as a cholesterol absorption inhibitor, it may interact with proteins involved in cholesterol transport and metabolism. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Similar compounds to (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one include other azetidinones and β-lactams. These compounds share the four-membered lactam ring but differ in their substituents and specific biological activities. For example:

4-Phenyl-2-azetidinone: This compound has a phenyl group instead of the more complex substituents found in the target compound.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.

生物活性

The compound (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one, also known by its CAS number 163222-32-0, is a synthetic azetidinone derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C31H27F2NO3

- Molecular Weight : 499.55 g/mol

- Key Functional Groups : Azetidinone ring, benzyloxy group, and a fluorophenyl moiety.

The compound exhibits a high degree of lipophilicity and good solubility characteristics, which are important for its bioavailability.

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of certain enzymes involved in metabolic pathways. It has been studied for its inhibition of cholesterol absorption through its structural similarity to ezetimibe, a well-known cholesterol-lowering agent. The azetidinone scaffold allows for interaction with the sterol transport proteins in the intestine, effectively reducing lipid absorption.

Inhibition of Cholesterol Absorption

Research indicates that this compound acts similarly to ezetimibe by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein. This inhibition leads to decreased intestinal cholesterol uptake, which can be beneficial in managing hyperlipidemia.

Anticancer Activity

Preliminary studies have suggested that this compound might exhibit anticancer properties. In vitro assays show that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation signals. The specific mechanisms involve modulation of kinase pathways that are crucial in cancer cell survival.

Study 1: Cholesterol Absorption Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced cholesterol levels in animal models. The IC50 value for NPC1L1 inhibition was found to be comparable to that of ezetimibe, suggesting a potent effect on cholesterol metabolism .

Study 2: Anticancer Properties

In another study focused on breast cancer cell lines, this compound was shown to reduce cell viability by over 50% at concentrations above 10 µM. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C31H27F2NO3 |

| Molecular Weight | 499.55 g/mol |

| IC50 for NPC1L1 Inhibition | ~50 nM |

| Cell Viability Reduction (Breast Cancer) | >50% at 10 µM |

特性

IUPAC Name |

(3S,4S)-3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-(4-phenylmethoxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO4/c25-18-8-10-19(11-9-18)26-23(22(24(26)29)21(28)14-27)17-6-12-20(13-7-17)30-15-16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTBFPMGACCTOE-DNVJHFABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432087 | |

| Record name | CTK4E8729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221349-56-0 | |

| Record name | CTK4E8729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。